molecular formula C20H26N4O B2638523 N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide CAS No. 1241026-34-5

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide

Numéro de catalogue B2638523
Numéro CAS: 1241026-34-5
Poids moléculaire: 338.455
Clé InChI: HMIKJBQEYDKMDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. It has been shown to have potential therapeutic applications in various diseases, including cancer and sickle cell disease.

Mécanisme D'action

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. This compound inhibits this process by binding to the bromodomain of BET proteins, preventing their interaction with acetylated histones. This leads to the downregulation of genes involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In sickle cell disease, this compound has been shown to increase fetal hemoglobin levels, which can improve disease symptoms. In fibrosis, this compound has been shown to reduce tissue scarring and inhibit the activation of fibroblasts.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide is its specificity for BET proteins, which reduces the potential for off-target effects. Another advantage is its ability to inhibit the activation of fibroblasts, which can reduce tissue scarring. A limitation of this compound is its low solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires further investigation.

Orientations Futures

There are several future directions for the study of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide. One direction is the development of more potent and selective BET inhibitors. Another direction is the investigation of the combination of this compound with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Additionally, the investigation of the potential use of this compound in other diseases, such as autoimmune diseases and neurodegenerative diseases, is an area of future research.

Méthodes De Synthèse

The synthesis of N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide involves several steps. The first step is the synthesis of 4-(1H-indol-2-yl)piperidine, which is then reacted with N-(1-cyano-1-methylethyl)-N-methylacetamide to produce this compound. The overall yield of the synthesis is approximately 10%.

Applications De Recherche Scientifique

N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide has been extensively studied in preclinical and clinical settings. It has been shown to have potential therapeutic applications in various diseases, including cancer, sickle cell disease, and fibrosis. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In sickle cell disease, this compound has been shown to increase fetal hemoglobin levels, which can improve disease symptoms. In fibrosis, this compound has been shown to inhibit the activation of fibroblasts, which can reduce tissue scarring.

Propriétés

IUPAC Name

N-(2-cyanopropan-2-yl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-20(2,14-21)23(3)19(25)13-24-10-8-15(9-11-24)18-12-16-6-4-5-7-17(16)22-18/h4-7,12,15,22H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIKJBQEYDKMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CN1CCC(CC1)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.